3-Fluoro-1-methylpyridin-1-ium
Description
Overview of N-Methylpyridinium Salts in Contemporary Chemical Research
N-methylpyridinium salts are a class of organic compounds that have found widespread use in various scientific domains. Their applications range from their role as ionic liquids to their use as catalysts and intermediates in organic synthesis. tandfonline.com The positive charge on the nitrogen atom imparts unique electronic properties, making them valuable scaffolds in medicinal chemistry and materials science. acs.org For instance, N-methylpyridinium iodide has been synthesized and studied for its potential as an energetic salt, with research focusing on its physical and chemical properties like decomposition temperature and energy. researchgate.net Furthermore, the N-methylpyridinium cation is a known pyrolysis product of trigonelline, an alkaloid abundant in coffee, making it a potential biomarker for coffee consumption. mdpi.com
Significance of Fluorine Substitution in Pyridinium (B92312) Chemistry
The introduction of a fluorine atom onto the pyridinium ring dramatically alters the compound's physicochemical properties. rsc.orgrsc.org Fluorine's high electronegativity creates strong inductive effects, influencing the electron density distribution within the aromatic system. rsc.org This can lead to enhanced thermal stability, altered reactivity, and modified biological activity. rsc.orgnih.gov The position of the fluorine substituent is crucial, as it can selectively stabilize or destabilize the molecule and influence its interactions. rsc.orgrsc.org For example, in the synthesis of certain complex molecules, the presence of a fluorine atom on the pyridine (B92270) ring is essential for successful transformations. nih.gov The substitution of fluorine can also significantly increase the rate of nucleophilic aromatic substitution reactions compared to other halogens. acs.org
Scope of Research and Academic Relevance of 3-Fluoro-1-methylpyridin-1-ium Derivatives
The specific placement of a fluorine atom at the 3-position of the N-methylpyridinium ring in this compound creates a molecule with a unique combination of electronic and steric properties. This has led to its investigation in various research areas. It is utilized as a building block in the synthesis of more complex molecules, including pharmacologically active compounds. chapman.edu For instance, derivatives of this compound have been synthesized and studied for their self-assembling properties, which could be valuable in the development of drug delivery systems. researchgate.netresearchgate.net The compound and its derivatives are also subjects of theoretical and structural studies to understand their fundamental properties and predict their behavior in chemical reactions. chapman.eduresearchgate.net
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Area |
| This compound iodide | 36913-37-8 | C6H7FIN | 239.03 | Derivatization reagent, chemical intermediate |
| This compound | 126159-64-6 | C6H7FN⁺ | Not specified for the cation alone | Chemical synthesis intermediate |
| 2-Fluoro-1-methylpyridinium p-toluenesulfonate | 58086-67-2 | C13H14FNO3S | 283.317 | Peptide coupling reagent |
| 3-Chloro-1-methylpyridin-1-ium perchlorate | 54560-60-0 | C6H7Cl2NO4 | Not specified | Not specified |
| (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride | 2306246-40-0 | C6H15Cl2FN2 | 205.10 | Not specified |
| 1-Fluoro-5-methylpyridin-1-ium-3-amine | Not available | C6H8FN2⁺ | 127.14 | Not specified |
| This compound-4-carboxylate | Not available | C7H6FNO2 | 155.13 | Not specified |
Structure
2D Structure
3D Structure
Properties
CAS No. |
126159-64-6 |
|---|---|
Molecular Formula |
C6H7FN+ |
Molecular Weight |
112.12 g/mol |
IUPAC Name |
3-fluoro-1-methylpyridin-1-ium |
InChI |
InChI=1S/C6H7FN/c1-8-4-2-3-6(7)5-8/h2-5H,1H3/q+1 |
InChI Key |
SASRUMZGFRERDG-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=CC(=C1)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 Fluoro 1 Methylpyridin 1 Ium and Analogous Fluorinated N Methylpyridinium Salts
N-Alkylation and Quaternization Strategies for Fluorinated Pyridines
Quaternization is a fundamental process for creating pyridinium (B92312) salts, involving the alkylation of the nitrogen atom in the pyridine (B92270) ring. This transformation converts the neutral pyridine into a positively charged pyridinium cation.
A direct and common method for the synthesis of N-methylpyridinium salts is the reaction of the corresponding pyridine derivative with an alkyl halide, such as methyl iodide. libretexts.org This SN2 reaction involves the nucleophilic nitrogen of the pyridine attacking the electrophilic carbon of the alkyl halide. libretexts.org
The quaternization of substituted pyridines with ethyl iodide has been studied to determine reaction rates, which are influenced by the electronic nature of the substituents on the pyridine ring. researchgate.net In a specific example, the synthesis of 3-fluoro-4-methoxy-1-methylpyridin-1-ium was achieved by refluxing the 3-fluoro-4-methoxypyridine (B1466008) precursor with methyl iodide at an elevated temperature of 80–100 °C. chapman.edu Another study describes the synthesis of complex 1-methylpyridin-1-ium iodides through the quaternization of the pyridine moiety of a dialkyl 2,4-diacetyl-2,4-difluoro-3-(pyridin-3-yl)pentanedioate with methyl iodide. researchgate.net The classical method for preparing 1,4-dihydropyridines also starts from the corresponding pyridinium salts, which are themselves prepared from the pyridine and an appropriate alkylating agent. cdnsciencepub.com
| Precursor | Reagent | Product | Conditions | Reference |
|---|---|---|---|---|
| 3-fluoro-4-methoxy pyridine | Methyl Iodide (MeI) | 3-fluoro-4-methoxy-1-methylpyridin-1-ium | Reflux at 80–100 °C for 1 hr 20 min | chapman.edu |
| Dialkyl 2,4-diacetyl-2,4-difluoro-3-(pyridin-3-yl)pentanedioates | Methyl Iodide (MeI) | 3-(3,5-difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium iodides | Not specified | researchgate.net |
| 3-Substituted Pyridines | Ethyl Iodide | 3-Substituted-1-ethylpyridinium Iodides | Not specified | researchgate.net |
Modern synthetic chemistry has seen the emergence of photocatalytic methods for forming carbon-heteroatom bonds. Metallaphotoredox catalysis, which merges photoredox and transition metal catalysis, enables challenging bond formations under mild conditions. rsc.org Dual photoredox/Ni(II) cross-coupling strategies have been successfully employed for the N-arylation of anilines and other amines. princeton.eduresearchgate.net These reactions often utilize an iridium or ruthenium-based photocatalyst in combination with a nickel catalyst to couple aryl halides with amines, forging C-N bonds efficiently. princeton.eduresearchgate.net
While primarily demonstrated for N-arylation, these photocatalytic principles represent a frontier in C-N bond formation. princeton.eduhelsinki.fi The strategy typically involves the photocatalyst absorbing visible light and transferring energy to the transition metal catalyst, which then facilitates the cross-coupling. rsc.orgmpg.de This approach offers a milder alternative to traditional C-N coupling reactions like the Buchwald-Hartwig or Ullmann-type reactions, which often demand harsh conditions. helsinki.fi
Electrophilic Fluorination Routes to Fluorinated Dihydropyridines as Precursors
An alternative to direct alkylation of a fluoropyridine is to introduce the fluorine atom at a later stage. This often involves the synthesis of a dihydropyridine (B1217469) intermediate, which is then fluorinated.
Electrophilic fluorination is a key method for introducing fluorine into organic molecules. Selectfluor®, the trade name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a widely used electrophilic fluorinating agent. nih.govacs.org Research has shown that new fluorinated 3,6-dihydropyridines can be synthesized by the reaction of 1,2-dihydropyridines with Selectfluor®. nih.govresearchgate.netnih.gov This reaction proceeds via an electrophilic fluorination mechanism. nih.govosi.lv
The process has been applied to various 1,2-dihydropyridine substrates to produce a range of fluorinated 3,6-dihydropyridine products. nih.govresearchgate.net For instance, the reaction of different 1,2-dihydropyridines (1a-k) with Selectfluor® has been systematically studied to yield the corresponding 3-fluoro-3,6-dihydropyridines (2a-k). researchgate.net
| Substrate | Product | Yield | Reference |
|---|---|---|---|
| Methyl 2-methyl-5-nitro-6-phenyl-1,2-dihydropyridine-3-carboxylate | Methyl 3-fluoro-2-methyl-5-nitro-6-phenyl-3,6-dihydropyridine-3-carboxylate | 85% | nih.govresearchgate.net |
| Methyl 6-(4-chlorophenyl)-2-methyl-5-nitro-1,2-dihydropyridine-3-carboxylate | Methyl 6-(4-chlorophenyl)-3-fluoro-2-methyl-5-nitro-3,6-dihydropyridine-3-carboxylate | 80% | nih.govresearchgate.net |
| Methyl 2-methyl-5-nitro-6-(p-tolyl)-1,2-dihydropyridine-3-carboxylate | Methyl 3-fluoro-2-methyl-5-nitro-6-(p-tolyl)-3,6-dihydropyridine-3-carboxylate | 75% | nih.govresearchgate.net |
Once the fluorinated dihydropyridine is formed, it can be converted into the corresponding aromatic pyridine. Studies have shown that fluorinated 3,6-dihydropyridines can be easily converted to the corresponding pyridines through the elimination of hydrogen fluoride (B91410) under mild conditions. nih.govnih.govmdpi.com For example, storing 3-fluoro-3,6-dihydropyridines in a deuterochloroform solution at room temperature for several days leads to the formation of the corresponding aromatic pyridines in high yields (72-91%). mdpi.com
Following the formation of the stable, aromatic fluorinated pyridine, the final pyridinium salt can be generated via N-alkylation, as described in section 2.1.1. A multi-step synthesis demonstrates this pathway, where 1,4-dihydropyridine (B1200194) derivatives are first treated with Selectfluor® to create a difluorinated intermediate. This intermediate is then subjected to quaternization of the pyridine moiety using methyl iodide to yield the desired 3-substituted-1-methylpyridin-1-ium iodide product. researchgate.net
Synthesis of Specific 3-Fluoro-1-methylpyridin-1-ium Derivatives
The methodologies described above have been applied to the synthesis of specific, often complex, derivatives of this compound. These syntheses highlight the modularity of these chemical routes.
One notable example is the synthesis of 3-(3,5-difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium iodides. researchgate.net This process starts with a 2',6'-dimethyl-1',4'-dihydro-[3,4'-bipyridine]-3',5'-dicarboxylate, which undergoes treatment with Selectfluor®. The subsequent quaternization of the pyridine ring in the resulting product with methyl iodide affords the target complex pyridinium iodide. researchgate.net
In another targeted synthesis, researchers prepared 3-fluoro-4-methoxy-1-methylpyridin-1-ium as a key intermediate. chapman.edu The synthesis was a two-step process starting from 3-fluoro-4-methoxy pyridine, which was then refluxed with methyl iodide to achieve the final quaternized product. chapman.edu These examples underscore the utility of combining fluorination and N-alkylation techniques to access specific fluorinated pyridinium salt structures.
Synthesis of Substituted this compound Systems (e.g., 3-fluoro-4-methoxy-1-methylpyridin-1-ium)
The synthesis of substituted this compound systems can be achieved through a direct, two-step process. A key example is the preparation of 3-fluoro-4-methoxy-1-methylpyridin-1-ium, which serves as an intermediate in the synthesis of more complex molecules. chapman.edu
The synthesis begins with the commercially available precursor, 3-fluoro-4-methoxy pyridine. In the first step, this starting material undergoes a reaction to prepare it for methylation. The second step involves the methylation of the pyridine nitrogen. This is accomplished by refluxing the intermediate with methyl iodide (MeI) at a temperature between 80–100 °C for approximately 1 hour and 20 minutes. chapman.edu The reaction is typically performed using a micro-condenser setup. chapman.edu After the reaction period, rotary evaporation is used to remove excess methyl iodide, yielding the desired product, 3-fluoro-4-methoxy-1-methylpyridin-1-ium. chapman.edu The progress and confirmation of the product are typically monitored using nuclear magnetic resonance (¹H NMR) spectroscopy. chapman.edu
Table 1: Synthesis Steps for 3-fluoro-4-methoxy-1-methylpyridin-1-ium
| Step | Reactant | Reagent | Conditions | Product |
|---|---|---|---|---|
| 1 | 3-fluoro-4-methoxypyridine | - | Reflux at room temperature, 24 hours | Intermediate for methylation |
Data derived from experimental synthesis methodology. chapman.edu
Preparation of Complex Fluorinated Pyridinium Scaffolds (e.g., difluorotetrahydropyridine-based compounds)
The construction of more complex fluorinated pyridinium scaffolds, such as those based on a difluorotetrahydropyridine core, involves a multi-step synthetic sequence. These methods allow for the creation of novel cationic lipid-like compounds with potential applications as amphiphilic nanocarriers. rsc.orgrsc.org A general and effective approach involves a sequence of fluorination, halogenation, palladium-catalyzed cross-coupling, and N-quaternization. rsc.org
The synthesis pathway commences with the selective fluorination of 1,4-dihydropyridines (1,4-DHPs). rsc.org This is achieved using a one-step transfer-fluorination reaction with an in-situ generated N-fluoro quinine (B1679958) species from Selectfluor®, yielding 3,5-difluoro-2-methylene-2,3,4,5-tetrahydropyridines. rsc.org The proposed mechanism suggests that the N-F quinine attaches to the double bonds of the 1,4-DHP to form an ammonium (B1175870) salt intermediate, which then decomposes to form the difluorinated product. rsc.org
Following fluorination, the 2-methylenetetrahydropyridine intermediate undergoes halogenation, for instance, bromination using N-bromosuccinimide (NBS), to produce 2-(bromomethylene)-2,3,4,5-tetrahydropyridine derivatives. rsc.org This step introduces a reactive handle for further functionalization. The subsequent key step is a palladium-catalyzed Suzuki cross-coupling reaction, which is highly valued for its versatility and functional group tolerance. rsc.org This reaction introduces a pyridine moiety onto the scaffold by coupling the brominated derivative with a suitable pyridineboronic acid or ester. rsc.org
The final step is the N-quaternization of the newly introduced pyridine ring. This is typically achieved by reacting the molecule with an alkyl halide, which results in the formation of the target cationic pyridinium derivatives. rsc.org These quaternised compounds exhibit the structural features of synthetic lipids, with a cationic pyridinium headgroup and hydrophobic ester moieties. rsc.org
Table 2: Key Stages in the Synthesis of Difluorotetrahydropyridine-Based Pyridinium Salts
| Stage | Description | Key Reagents | Intermediate/Product |
|---|---|---|---|
| Fluorination | Selective transfer-fluorination of a 1,4-dihydropyridine. | Selectfluor®, Cinchona alkaloid derivative | 3,5-difluoro-2-methylene-2,3,4,5-tetrahydropyridine |
| Halogenation | Introduction of a halogen to the exocyclic double bond. | N-bromosuccinimide (NBS) | 2-(bromomethylene)-2,3,4,5-tetrahydropyridine derivative |
| Cross-Coupling | Introduction of a pyridine ring via a C-C bond formation. | Pyridineboronic acid, Palladium catalyst | Pyridyl-substituted tetrahydropyridine |
| Quaternization | Formation of the cationic pyridinium salt. | Alkyl iodide/bromide | Cationic lipid-like pyridinium compound |
This table summarizes the multi-step synthesis pathway. rsc.org
Synthesis of Functionalized N-Methylpyridinium Iodides (e.g., 4-(anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide (FMP-10))
Functionalized N-methylpyridinium iodides represent a class of compounds where a pyridinium core is decorated with specific functional groups to impart desired properties. A notable example is 4-(anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide, also known as FMP-10. chemscene.comnih.gov This compound is specifically designed as a derivatization reagent for mass spectrometry imaging (MSI). researchgate.net
FMP-10 is used to react with and "tag" specific functional groups in biological molecules, such as the phenolic hydroxyl group and the primary amine group. researchgate.netmdpi.com This derivatization enhances the ionization efficiency and detection sensitivity of various neurotransmitters and amino acids in MSI experiments. researchgate.netmdpi.com
While the exact proprietary synthesis of FMP-10 is not detailed, the synthesis of related functionalized pyridinium salts often relies on established organic chemistry reactions. For instance, the functionalization of pyridinium precursors can be achieved through esterification reactions. The Mukaiyama acid activation, which utilizes reagents like 2-chloro-N-methylpyridinium iodide, is a known method for esterifying carboxylic acids with alcohols under mild conditions. beilstein-journals.org This suggests that the synthesis of FMP-10 likely involves the coupling of an anthracene-containing moiety to a pre-formed or concurrently formed 2-fluoro-1-methylpyridin-1-ium core. The final product is an iodide salt, which is common for N-alkylpyridinium compounds prepared using an alkyl iodide. google.com
Table 3: Profile of 4-(anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide (FMP-10)
| Property | Description |
|---|---|
| CAS Number | 2376179-18-7 |
| Molecular Formula | C20H15FIN |
| Molecular Weight | 415.24 g/mol |
| Primary Application | Derivatization reagent for mass spectrometry imaging (MSI). researchgate.net |
| Target Functional Groups | Phenolic hydroxyl groups and primary amine groups. researchgate.netmdpi.com |
Data sourced from chemical databases and research articles. chemscene.comnih.govresearchgate.netmdpi.com
Theoretical and Computational Approaches to Synthesis Design
Modern synthetic chemistry increasingly leverages theoretical and computational tools to plan and optimize reaction pathways. These approaches can predict the feasibility of reactions, suggest optimal conditions, and even design multi-step syntheses for complex target molecules, thereby saving significant time and resources compared to purely experimental trial-and-error methods.
AI-Assisted Synthesis Planning for Fluorinated Derivatives
Advanced Spectroscopic and Structural Elucidation of 3 Fluoro 1 Methylpyridin 1 Ium Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of specific nuclei. For 3-Fluoro-1-methylpyridin-1-ium and its derivatives, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are indispensable for confirming its structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy of this compound derivatives reveals characteristic signals for the protons on the pyridinium (B92312) ring and the N-methyl group. The electron-withdrawing nature of the quaternary nitrogen atom and the fluorine atom significantly deshields the ring protons, causing them to resonate at downfield chemical shifts.
In a detailed study of a complex derivative, the ¹H NMR spectrum in DMSO-d₆ showed distinct signals for the protons of the this compound core. mdpi.com The proton at the C2 position typically appears as a singlet or a narrow doublet, while the protons at C4, C5, and C6 exhibit more complex splitting patterns due to proton-proton and proton-fluorine couplings. The N-methyl protons characteristically appear as a sharp singlet further upfield.
Table 1: Representative ¹H NMR Data for a this compound Derivative mdpi.com
| Proton | Chemical Shift (δ, ppm) |
|---|---|
| H-2 | 9.24 |
| H-6 | 9.11 |
| H-4 | 8.71 |
| H-5 | 8.41 |
| N-CH₃ | 4.45 |
Solvent: DMSO-d₆
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
Carbon-13 NMR (¹³C NMR) provides insight into the carbon framework of the molecule. The carbons in the this compound ring are significantly influenced by the electronegativity of the nitrogen and fluorine atoms. The carbon atom directly bonded to the fluorine (C3) exhibits a characteristic large coupling constant (¹JC-F), which is a definitive feature in the ¹³C NMR spectrum.
For a representative derivative, the ¹³C NMR spectrum displayed signals for all six carbon atoms of the pyridinium core. mdpi.com The chemical shifts are indicative of an aromatic, electron-deficient system. The N-methyl carbon resonates at a typical upfield position for such groups.
Table 2: Representative ¹³C NMR Data for a this compound Derivative mdpi.com
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-3 | 154.6 |
| C-5 | 145.4 |
| C-4 | 143.2 |
| C-2 | 142.1 |
| C-6 | 132.2 |
| N-CH₃ | 48.9 |
Solvent: DMSO-d₆
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for directly observing the fluorine environment in a molecule. For this compound compounds, a single resonance is expected, confirming the presence of one fluorine atom. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring.
In the analysis of a derivative, the ¹⁹F NMR spectrum in DMSO-d₆ showed a singlet at -119.8 ppm, which is a typical value for a fluoropyridinium compound. mdpi.com This provides direct evidence for the presence and electronic environment of the fluorine substituent on the pyridinium ring.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z) of the parent ion. For this compound, HRMS confirms the molecular formula of the cation (C₆H₇FN⁺).
The analysis of a derivative of this compound iodide using HRMS with electrospray ionization (ESI) provided an exact m/z value that corresponded to the calculated mass of the complex cation, thereby confirming its elemental composition. mdpi.com
Table 3: Representative HRMS Data for a this compound Derivative Cation mdpi.com
| Ion | Calculated m/z | Found m/z |
|---|---|---|
| [M]⁺ | 563.1955 | 563.1958 |
M represents the complex cation containing the this compound core.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic structure of the molecule.
IR spectroscopy is used to identify characteristic vibrational modes of the functional groups present. In the IR spectrum of a this compound derivative, characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations of the pyridinium ring are observed. mdpi.com The C-F bond also gives rise to a characteristic stretching vibration.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of a this compound derivative in methanol (B129727) exhibits absorption maxima (λmax) in the ultraviolet region, which are characteristic of the π → π* transitions within the aromatic pyridinium system. mdpi.com
Table 4: Representative IR and UV-Vis Data for a this compound Derivative mdpi.com
| Spectroscopic Technique | Characteristic Data |
|---|---|
| IR (cm⁻¹) | 3058, 2962, 1638, 1502, 1472, 1284, 1108, 760 |
| UV-Vis (λmax, nm) | 212, 264 |
Solvent for UV-Vis: Methanol
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Mechanistic Investigations of Reactions Involving 3 Fluoro 1 Methylpyridin 1 Ium and Analogues
Reaction Pathways for C-C Bond Formation Mediated by N-Methylpyridinium Reagents
N-methylpyridinium reagents, including 3-Fluoro-1-methylpyridin-1-ium, are versatile mediators for carbon-carbon bond formation. Mechanistic studies have revealed that these reactions often proceed through radical or organometallic intermediates. For instance, pyridinium (B92312) salts can serve as alkyl radical precursors in deaminative strategies for C-C bond formation. acs.org This process typically involves the reaction of primary amines with pyrylium (B1242799) salts to generate the corresponding N-alkylpyridinium salts, which can then be used in coupling reactions. acs.org
Palladium-catalyzed cross-coupling reactions represent another significant pathway for C-C bond formation. The mechanism often involves the coordination of palladium with the N-heterocycle and a ligand, followed by oxidative addition and reductive elimination to form the new C-C bond. rsc.org The development of metal-free cross-coupling reactions is also a growing area of interest, aiming for more sustainable synthetic methods. preprints.org
Detailed mechanistic investigations, including kinetic studies, have been instrumental in designing new precatalysts and optimizing reaction conditions for efficient C-C bond formation. acs.org These studies help in understanding the role of various substituents and reaction parameters in controlling the selectivity and yield of the desired products.
Mechanisms of Pyridinium Ring Dearomatization and Functionalization
The dearomatization of pyridinium rings is a powerful strategy for the synthesis of highly functionalized, non-aromatic heterocyclic structures. The inherent aromaticity of the pyridine (B92270) ring necessitates its activation to facilitate nucleophilic attack. mdpi.com This is commonly achieved by N-functionalization, for instance, by forming N-acyl, N-sulfonyl, or N-alkylpyridinium salts, which increases the electrophilicity of the pyridine nucleus. mdpi.com
Nucleophilic dearomatization can proceed via several mechanisms, depending on the nature of the nucleophile and the activating group on the nitrogen. mdpi.com For example, organometallic reagents, enolates, and heteroaromatics can add to the pyridinium ring, leading to the formation of dihydropyridine (B1217469) derivatives. mdpi.com Catalytic asymmetric dearomatization has also been developed, employing chiral catalysts to produce enantioenriched products. mdpi.com
A common strategy involves a dearomatization-rearomatization sequence. researchgate.net In this approach, the pyridine ring is first dearomatized by reaction with a suitable reagent, functionalized in its dearomatized state, and then rearomatized to yield a functionalized pyridine derivative. researchgate.net This method allows for the introduction of substituents at positions that are not easily accessible through direct functionalization of the aromatic pyridine ring. researchgate.net
Detailed Studies of Functional Group Transfer Reactions
N-functionalized pyridinium salts have emerged as effective reagents for redox-active, single-electron functional group transfer. nih.govwiley.com Mechanistic studies have shown that these reactions can follow two main pathways upon single-electron reduction of the pyridinium ring. nih.govresearchgate.net One pathway involves the homolytic fragmentation of the N-substituent bond, generating a radical species. nih.govwiley.com The alternative pathway is a heterolytic fragmentation that results in the formation of an N-centered pyridinium radical. nih.govwiley.com
The choice between these pathways is influenced by the nature of the N-substituent and the reaction conditions. These functional group transfer reactions have found applications in deaminative functionalization, where alkyl amines are converted into alkyl radical precursors via the formation of Katritzky pyridinium salts. researchgate.net This allows for a variety of transformations, including alkyl-alkyl and alkyl-aryl cross-coupling reactions. researchgate.net
Recent research has focused on understanding the elementary steps involved in the single-electron transfer-induced fragmentation to better control the reactivity and design more efficient reagents. nih.govwiley.com This includes investigating the influence of the pyridinium scaffold on the reduction potential and the subsequent bond cleavage. researchgate.net
Insights into Intramolecular Cyclization Processes of Fluorinated Pyridinium Precursors
Fluorinated pyridinium precursors are valuable substrates for intramolecular cyclization reactions, leading to the formation of various heterocyclic structures. The presence of fluorine can significantly influence the reactivity and regioselectivity of these cyclizations. For instance, (2-fluoroallyl)pyridinium salts, generated from the ring-opening of gem-fluorohalocyclopropanes in the presence of pyridines, can undergo base-promoted intramolecular cyclization to form indolizine (B1195054) derivatives. rsc.org
Mechanistic studies suggest that these cyclizations can proceed through different pathways. In some cases, the fluorine atom is retained in the final product, while in others, it is substituted by another nucleophile present in the reaction mixture. rsc.org The key step is often the intramolecular nucleophilic attack on the pyridinium ring or a side chain.
Another example involves the intramolecular nucleophilic aromatic substitution (SNAr) of fluoroarenes containing a pyridine group. acs.org This reaction, often promoted by a trimethylsilyl (B98337) (TMS) group, leads to the synthesis of nitrogen cation-doped polycyclic aromatic hydrocarbons. acs.org The mechanism involves the activation of the C-F bond towards nucleophilic attack by the pyridine nitrogen.
The Pauson-Khand reaction, a [2+2+1] cycloaddition, has also been applied to fluorinated enynes to construct cyclopentenone derivatives fused to heterocyclic rings. beilstein-journals.org The presence and position of fluorine atoms can affect the yield and diastereoselectivity of these intramolecular cyclizations. beilstein-journals.org
Electronic Substituent Effects on Reactivity and Selectivity in N-Heteroaromatic Systems
The reactivity and selectivity of N-heteroaromatic systems like this compound are profoundly influenced by electronic substituent effects. rsc.org The fluorine atom at the 3-position, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic attack. libretexts.org
Substituent effects can be transmitted through both inductive and resonance mechanisms. ucsb.edu The inductive effect is an electrostatic influence transmitted through sigma bonds or space, while the resonance effect involves the delocalization of electrons through the pi system. ucsb.edu In pyridinium salts, the positively charged nitrogen atom further enhances the electron-deficient nature of the ring.
The position of the substituent on the pyridine ring is crucial. For instance, substituents at the ortho and para positions to the nitrogen atom have a more pronounced effect on the electronic properties of the ring. rsc.org The interplay of these electronic effects determines the regioselectivity of reactions. For example, in nucleophilic aromatic substitution, the incoming nucleophile will preferentially attack positions that are most electron-deficient.
Quantitative studies, often using Hammett plots and computational methods, have been employed to understand and predict the impact of various substituents on the reactivity of N-heteroaromatic compounds. rsc.orgcdnsciencepub.com These studies are essential for designing new catalysts and synthetic strategies with controlled reactivity and selectivity.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity (Electrophilic Attack) |
| -F | Electron-withdrawing | Weakly electron-donating | Deactivating |
| -NO2 | Electron-withdrawing | Electron-withdrawing | Strongly deactivating |
| -NH2 | Electron-withdrawing | Strongly electron-donating | Activating |
| -CH3 | Weakly electron-donating | - | Weakly activating |
This table provides a general overview of substituent effects. The actual effect can vary depending on the specific reaction and conditions.
Ring-Opening Reactions of Pyridinium Salts (e.g., Zincke imine)
Pyridinium salts, particularly those with an electron-withdrawing group on the nitrogen, are susceptible to ring-opening reactions upon treatment with nucleophiles. The Zincke reaction is a classic example, where a pyridine is converted into a new pyridinium salt via a ring-opening and ring-closing sequence. wikipedia.org The reaction is initiated by the formation of an N-(2,4-dinitrophenyl)pyridinium salt, also known as a Zincke salt. scielo.br
The mechanism of the Zincke reaction involves the nucleophilic addition of a primary amine to the C2 position of the pyridinium ring, leading to the opening of the ring to form a Zincke imine (an aminopentadiene imine). wikipedia.orgnih.gov This intermediate can then undergo cyclization in the presence of an acid to form a new pyridinium salt. nih.gov This process is an example of an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. wikipedia.org
The structure of the pyridinium salt and the nature of the nucleophile play a crucial role in the outcome of the reaction. For instance, with secondary amines, the reaction can lead to the formation of Zincke aldehydes, where the ring-opened intermediate is hydrolyzed. wikipedia.org The Zincke reaction has been utilized in various synthetic applications, including the modification of biomolecules like chitosan (B1678972) and the synthesis of complex piperidine (B6355638) derivatives. scielo.brdigitellinc.com
| Reactant | Nucleophile | Intermediate | Product |
| N-(2,4-dinitrophenyl)pyridinium salt | Primary Amine | Zincke Imine | New Pyridinium Salt |
| N-(2,4-dinitrophenyl)pyridinium salt | Secondary Amine | - | Zincke Aldehyde |
Computational and Theoretical Studies of 3 Fluoro 1 Methylpyridin 1 Ium Systems
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. nih.govnih.gov For the 3-Fluoro-1-methylpyridin-1-ium cation, DFT calculations can predict key structural parameters and electronic properties. N-methylation of halogenopyridines is known to significantly increase the positive electrostatic potential on the molecule, a feature that DFT can quantify. acs.orgnih.gov
DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311G**), can be employed to perform geometry optimization. nih.govtandfonline.com This process finds the lowest energy arrangement of atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. For instance, calculations on related fluoropyridines have shown that halogen substitution can lead to a shortening of adjacent C-N bonds. researchgate.net Similar calculations on this compound would elucidate the influence of both the fluorine atom and the N-methyl group on the pyridinium (B92312) ring's geometry.
Furthermore, DFT is used to calculate fundamental electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.govtandfonline.com A smaller gap generally implies higher reactivity.
Table 1: Illustrative Structural and Electronic Parameters from DFT Calculations Note: These are representative values for a substituted pyridinium cation and not experimental data for this compound.
| Parameter | Description | Expected Outcome |
|---|---|---|
| C3-F Bond Length | The distance between the carbon at position 3 and the fluorine atom. | Predicted to be a specific length (e.g., ~1.35 Å). |
| N1-C(methyl) Bond Length | The distance between the ring nitrogen and the methyl carbon. | Reflects the covalent bond distance. |
| Ring Bond Angles | Internal angles of the pyridinium ring. | Deviations from ideal angles indicate ring strain or substituent effects. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and stability. tandfonline.com |
Natural Bond Orbital (NBO) Analysis for Electronic Structure Elucidation
Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge distribution, and bonding within a molecule. It translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs.
For this compound, NBO analysis can quantify the delocalization of electron density. This is particularly important for understanding the stability of the cation. The analysis reveals donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E2) associated with these interactions indicates their significance. For example, in related pyridinium systems, NBO analysis has been used to assess conjugative and hyperconjugative interactions that influence conformational preferences. acs.org
Key interactions that would be investigated in this compound include:
π → π * interactions within the aromatic ring, which are fundamental to its aromaticity.
n → σ * interactions, involving lone pairs (n) on the fluorine atom and antibonding orbitals (σ*) of adjacent C-C bonds.
Hyperconjugative effects involving the methyl group's C-H bonds and the pyridinium ring.
NBO also provides a detailed breakdown of the natural atomic charges, offering a more refined view of the charge distribution than other methods. This can highlight how the positive charge is distributed across the pyridinium ring and the methyl group, influenced by the electron-withdrawing fluorine atom.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define chemical bonds and atomic interactions. acs.org This method can characterize the nature of chemical bonds as either "shared-shell" (covalent) or "closed-shell" (ionic, van der Waals, or hydrogen bonds). The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two bonded atoms.
In a QTAIM study of this compound, several parameters at the BCPs would be calculated:
Electron Density (ρ(r)) : Higher values indicate a stronger bond.
Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value is characteristic of a shared-shell (covalent) interaction, while a positive value suggests a closed-shell interaction.
Total Energy Density (H(r)) : The sign of H(r) can also help characterize the bond, with negative values indicating a degree of covalent character.
This analysis would be applied to the C-F bond, the bonds within the pyridinium ring, and the N-C bond of the methyl group. QTAIM is particularly useful for studying weaker non-covalent interactions. In studies of related halogenopyridinium cations, QTAIM has been used to analyze halogen bonds and other non-covalent contacts that dictate crystal packing and intermolecular interactions. nih.govacs.org
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is an invaluable tool for exploring the potential reactivity of a molecule. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and reaction products, thereby elucidating the most likely mechanistic pathways.
For this compound, this approach could be used to model its behavior in various chemical transformations. For example, N-fluoropyridinium salts are known to act as electrophilic fluorinating agents. benthamscience.com A computational study could model the transfer of a "fluorine cation" to a nucleophile, calculating the activation energy required by locating the transition state structure.
Similarly, the reactivity of the pyridinium ring itself can be explored. The fluorine substituent and the positive charge influence the ring's susceptibility to nucleophilic attack. DFT calculations can model the approach of a nucleophile to different positions on the ring. By comparing the activation energies for different pathways, one can predict the regioselectivity of the reaction. For instance, mechanistic studies on the fluorination of pyridines and the reactivity of diaryliodonium salts have successfully used DFT to model transition structures and rationalize experimental outcomes. researchgate.netacs.org
| Intermediate Structures | The structure of any stable species formed during the reaction. | Helps to build a complete, step-by-step picture of the reaction mechanism. |
Analysis of Molecular Geometry and Conformational Preferences
While the pyridinium ring is largely planar, the orientation of the N-methyl group relative to the ring can be a subject of conformational analysis. For this compound, the rotational barrier of the methyl group can be calculated. This is typically done by performing a "dihedral scan," where the energy of the molecule is calculated at fixed increments of a specific dihedral angle (e.g., C2-N1-C(methyl)-H). The resulting energy profile reveals the most stable (lowest energy) conformation and the energy barriers between different staggered or eclipsed forms.
Although the barrier is expected to be low, these calculations confirm the molecule's preferred ground-state geometry. In more complex substituted pyridinium systems, such as those with bulky groups or flexible side chains, conformational analysis is critical for identifying the most stable isomer, as different conformations can have different reactivities. acs.org Studies on substituted piperidinium (B107235) salts (the saturated analogues) show that electrostatic interactions between substituents and the charged nitrogen atom can significantly influence conformational preferences. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can accurately predict spectroscopic data, most notably NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the magnetic shielding tensors of nuclei. mdpi.com These theoretical shielding values can then be converted into chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F).
Predicting the ¹H, ¹³C, and ¹⁹F NMR spectra for this compound would be a valuable application.
¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its electronic environment. A predicted value would help in its experimental identification. DFT-based procedures have been developed and evaluated for predicting ¹⁹F NMR chemical shifts in fluorinated aromatic compounds with good accuracy. nih.govresearchgate.net
¹H and ¹³C NMR: Calculations would predict the chemical shifts for the aromatic protons, the methyl protons, and all carbon atoms in the molecule. The positive charge on the nitrogen atom is expected to cause a significant downfield shift for the ring protons and carbons compared to neutral 3-fluoropyridine (B146971).
Comparing the predicted spectrum with an experimental one is a powerful method for structure verification. Discrepancies between calculated and observed shifts can often be resolved by considering solvent effects, which can be included in the calculations using models like the Polarizable Continuum Model (PCM). mdpi.com
Table 3: Illustrative Predicted NMR Chemical Shifts Note: These are representative chemical shifts (in ppm) illustrating the type of data generated. They are not experimentally verified values for this compound.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹⁹F | C3-F | -110 to -130 | The exact value is sensitive to the computational method and solvent model used. |
| ¹H | N-CH₃ | ~4.5 | The methyl group is deshielded by the adjacent positive nitrogen. |
| ¹H | H2 | >8.5 | Protons adjacent to the nitrogen are typically the most downfield. |
| ¹H | H4, H5, H6 | 8.0 - 9.0 | Aromatic protons shifted downfield due to the ring's positive charge. |
| ¹³C | C 2, C 6 | >140 | Carbons adjacent to the nitrogen are significantly deshielded. |
| ¹³C | C 3 | 155 - 165 (J_CF) | The carbon directly bonded to fluorine will show a large C-F coupling constant. |
| ¹³C | N-C H₃ | ~50 | Typical range for a methyl group attached to a quaternary nitrogen. |
Applications in Advanced Organic Synthesis and Chemical Derivatization
Role as Reagents in General Organic Synthesis
While the applications of many pyridinium (B92312) salts in organic synthesis are well-documented, specific literature detailing the role of 3-Fluoro-1-methylpyridin-1-ium as a reagent in general organic synthesis is limited. However, the reactivity of its isomers, particularly 2-fluoro-1-methylpyridinium salts, provides valuable insights into the potential synthetic utility of this class of compounds.
Facilitation of Carbon-Carbon Bond Formation Reactions
Furthermore, research into the synthesis of complex molecules containing the this compound core, such as 3-(3,5-difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium iodides, has been conducted. nih.govshu.ac.ukresearchgate.net While this research focuses on the synthesis and self-assembling properties of these larger molecules for potential applications as synthetic lipids, the underlying chemistry involves the quaternization of a 3-fluoropyridine (B146971) derivative, a key step in activating the pyridine (B92270) ring. nih.govshu.ac.ukresearchgate.net
Application in Peptide Coupling
The formation of amide bonds is a critical transformation in the synthesis of peptides and proteins. A variety of coupling reagents have been developed to facilitate this reaction efficiently and with minimal side reactions. Notably, the isomeric compound, 2-Fluoro-1-methylpyridinium p-toluenesulfonate, also known as Mukaiyama's reagent, is a well-established peptide coupling reagent. scbt.comchemicalbook.comthermofisher.insigmaaldrich.com This reagent activates the carboxyl group of an amino acid, making it susceptible to nucleophilic attack by the amino group of another amino acid. luxembourg-bio.com The mechanism involves the formation of a highly reactive pyridyl ester intermediate.
While 2-halopyridinium salts are efficient for this purpose, the specific use of this compound as a peptide coupling reagent is not prominently described in the scientific literature. luxembourg-bio.comcapes.gov.brcapes.gov.br The position of the fluorine atom on the pyridinium ring significantly influences the reactivity of the compound, and the 2-position appears to be optimal for this particular application.
Use in α-Ribonucleotide Synthesis
The synthesis of ribonucleotides, the building blocks of RNA, is another area where fluorinated pyridinium salts have found utility. Specifically, 2-Fluoro-1-methylpyridinium p-toluenesulfonate is employed in the stereoselective synthesis of α-ribonucleosides. nih.govresearchgate.netresearchgate.net This method allows for the formation of the glycosidic bond with a high degree of control over the stereochemistry at the anomeric center. The reaction proceeds by activating a 1-hydroxy sugar, which then reacts with a nucleoside base. nih.gov
Similar to peptide coupling, the literature predominantly points to the 2-fluoro isomer for this application. chemicalbook.comthermofisher.innih.govresearchgate.netresearchgate.net The electronic and steric effects of the fluorine atom at the 2-position are crucial for the desired reactivity and stereoselectivity in ribonucleotide synthesis. There is a lack of data supporting a similar role for this compound.
Derivatization Strategies for Analytical Techniques (e.g., Mass Spectrometry Imaging)
In contrast to its limited documented role in general synthesis, fluorinated pyridinium reagents have emerged as powerful tools for the chemical derivatization of analytes in advanced analytical techniques, particularly mass spectrometry imaging (MSI). Derivatization is a strategy used to improve the detection sensitivity and selectivity of target molecules by chemically modifying them. researchgate.net
Derivatization of Primary Amine and Phenolic Hydroxyl Groups with Fluorinated Pyridinium Reagents (e.g., FMP-10)
A notable application of fluorinated pyridinium reagents is in the derivatization of neurotransmitters and other biomolecules containing primary amine and phenolic hydroxyl groups for MSI. researchgate.nethtximaging.comspringernature.comfrontiersin.org A key reagent in this area is 4-(anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide (FMP-10). researchgate.netspringernature.com This reagent selectively reacts with primary amines and phenolic hydroxyls, introducing a permanently charged tag onto the analyte. htximaging.comspringernature.com This charge tagging significantly enhances the ionization efficiency of the derivatized molecules in techniques like matrix-assisted laser desorption/ionization (MALDI)-MSI, allowing for their sensitive detection and spatial mapping within tissue samples. htximaging.comspringernature.comfrontiersin.orgnih.gov
The derivatization with FMP-10 has been successfully applied to the comprehensive mapping of neurotransmitter networks in the brain, enabling the visualization of compounds like dopamine (B1211576), serotonin, and their metabolites. htximaging.comspringernature.com The improved detection limits and the ability to distinguish between structurally similar compounds based on their unique fragmentation patterns after derivatization are significant advantages of this approach. htximaging.com
| Target Analyte | Derivatizing Reagent | Analytical Technique | Key Finding | Reference |
| Neurotransmitters (e.g., Dopamine, Serotonin) | FMP-10 | MALDI-MSI | Enhanced ionization efficiency and spatial mapping in brain tissue. | htximaging.comspringernature.com |
| Primary amines and Phenolic hydroxyls | FMP-10 | MALDI-MSI | Covalent charge-tagging for increased sensitivity. | researchgate.netspringernature.com |
| Neurotransmitters in mouse fetuses | FMP-10 | MALDI-MSI | Visualization of neurotransmitter distribution in response to opioid exposure. | frontiersin.org |
Derivatization of Carbonyl-Containing Target Molecules via Hydrazone Formation
Carbonyl compounds, such as aldehydes and ketones, can also be challenging to analyze directly by mass spectrometry due to their neutral nature and often low ionization efficiency. A common derivatization strategy for these molecules is the formation of hydrazones. nih.govshu.ac.ukacs.org This involves reacting the carbonyl group with a hydrazine-containing reagent to form a stable C=N bond.
While not directly involving this compound, this derivatization principle is relevant to the broader context of modifying analytes for improved detection. Various hydrazine-based reagents are used to introduce a chargeable or readily ionizable tag onto the carbonyl-containing molecule. nih.govshu.ac.ukacs.orgddtjournal.commdpi.com For example, Girard's T reagent incorporates a permanent cationic charge, while other reagents may contain moieties that enhance ionization in electrospray ionization (ESI) or MALDI-MS. nih.gov The choice of derivatizing agent depends on the specific analytical method and the properties of the target analyte. shu.ac.uk
| Analyte Functional Group | Derivatization Reaction | Common Reagent Type | Purpose | Reference |
| Carbonyl (Aldehydes, Ketones) | Hydrazone formation | Hydrazine-based reagents | Improved ionization efficiency and detection sensitivity in MS. | nih.govshu.ac.ukacs.org |
| N-linked glycans | Hydrazone formation | Hydrophobic hydrazide reagents | Increased ion abundance in ESI-MS. | nih.gov |
| Small carbonyl compounds | Hydrazone formation | Aminoalkylhydrazine (e.g., DMAEH) | Stable conjugate formation for ESI-MS detection. | acs.org |
Strategies for Nucleophilic Substitution at the Alkylpyridinium Moiety
The alkylpyridinium moiety of this compound and related structures is a key site for synthetic modification through nucleophilic substitution reactions. These reactions allow for the introduction of a wide array of functional groups, enabling the synthesis of diverse derivatives. A primary strategy involves the substitution of a leaving group on the pyridine ring, which is activated by the positive charge of the pyridinium nitrogen.
Common nucleophiles employed in these substitution reactions include amines, thiols, and alkoxides. The reactions are typically conducted in polar solvents that can stabilize the charged species involved in the reaction. For instance, in the synthesis of analogs of the p97 inhibitor NMS-873, a nucleophilic substitution reaction is utilized to introduce a desired phenol (B47542) side chain onto a fluorinated pyridinium ring. pitt.edu While specific conditions vary, the general principle involves the attack of the nucleophile on an electrophilic carbon of the pyridinium ring, leading to the displacement of a leaving group.
Another strategic approach involves an activation-modification-deactivation sequence. This method entails activating the pyridine ring, often by N-alkylation to form the pyridinium salt, which enhances its reactivity toward nucleophiles. Following the nucleophilic substitution, a subsequent deactivation step can be performed if necessary. This strategy is particularly important for modifications at the 2- or 4-positions of the pyridine ring.
Furthermore, the hydrogenation of pyridinium salts represents another avenue for modification. This process, often catalyzed by transition metals like iridium, rhodium, or palladium, leads to the formation of corresponding piperidine (B6355638) derivatives. mdpi.com The stereochemistry of the resulting piperidine can often be controlled through the use of chiral catalysts. mdpi.com This reduction of the aromatic pyridinium ring to a saturated piperidine ring significantly alters the molecule's three-dimensional structure and properties, a strategy that has been effectively employed in the synthesis of complex molecules.
The choice of nucleophile, solvent, and reaction conditions, including temperature and the presence of a base, are all critical parameters that are optimized to achieve the desired substitution product in high yield and purity.
Comparative Analysis of Derivatization Reagents
The derivatization of molecules is a critical step in many analytical techniques, particularly in mass spectrometry, to enhance the ionization efficiency and detection sensitivity of target analytes. Pyridinium-based reagents, including derivatives of this compound, have been developed and compared for their effectiveness in this role.
A comparative study of four derivatization reagents for the analysis of catecholamines and amino acids by matrix-assisted laser desorption/ionization (MALDI) mass spectrometry provides valuable insights. The reagents compared were 2,4,6-Trimethylpyrylium tetrafluoroborate (B81430) (TMPy), 2,4-diphenyl-pyranylium tetrafluoroborate (DPP-TFB), 4-(anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide (FMP-10), and triphenyl pyrilium (TPP). researchgate.net These reagents are designed to specifically modify primary amine or hydroxyl groups.
The study found that FMP-10, a fluorinated pyridinium derivative, produced a general increase in the ionization of all target analytes, including dopamine, L-DOPA, GABA, and glycine. researchgate.net In contrast, other reagents showed more specific enhancements. For example, DPP derivatization was particularly effective for dopamine and GABA. researchgate.net The signal-to-noise (S/N) ratios were significantly improved for catecholamines like dopamine and L-DOPA after derivatization. researchgate.net
| Derivatization Reagent | Target Analyte | Signal-to-Noise (S/N) Ratio Improvement | Reference |
| FMP-10 | Catecholamines & Amino Acids | General Increase | researchgate.net |
| DPP-TFB | Dopamine & GABA | Efficient Ionization | researchgate.net |
| TMPy | Catecholamines (DA & L-DOPA) | >10 times | researchgate.net |
| TMPy | GABA | ~3 times | researchgate.net |
| TMPy | Glycine | ~2 times | researchgate.net |
Another comparative analysis focused on derivatization reagents for the quantitative analysis of vitamin D metabolites by liquid chromatography-tandem mass spectrometry (LC–MS/MS). google.com In this study, 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS), a compound structurally related to this compound, was evaluated alongside other reagents. FMP-TS demonstrated very good performance for the derivatization of selected vitamin D metabolites, leading to signal enhancements ranging from 3- to 295-fold depending on the specific compound. google.com
These studies highlight that the choice of derivatization reagent is crucial and depends on the specific class of molecules being analyzed. Fluorinated pyridinium salts, like FMP-10 and FMP-TS, are shown to be effective reagents for enhancing the detection of a range of biologically important molecules.
Synthetic Utility in Complex Molecular Architecture Development
Intermediate in the Synthesis of Fluorinated Opioid Derivatives
The development of novel opioid derivatives with improved pharmacological profiles, such as enhanced selectivity for specific opioid receptors and reduced side effects, is an ongoing area of medicinal chemistry research. The introduction of fluorine into opioid structures is a strategy employed to modulate their properties. Pyridinium salts have been identified as key intermediates in the synthesis of certain opioid analogs.
One synthetic approach to fentanyl analogs involves the hydrogenation of a pyridinium salt intermediate. nih.gov In this synthesis, a substituted pyridine is first alkylated to form a pyridinium salt, which is then hydrogenated, typically over a platinum oxide catalyst, to yield the corresponding piperidine ring, a core structure in many opioid analgesics. nih.gov This demonstrates the utility of the pyridinium moiety as a precursor to the piperidine core of these potent drugs.
Furthermore, research into fluorinated morphine derivatives has explored starting materials with a fluorinated pyridine skeleton. chapman.educhapman.edu For example, a theoretical synthesis plan for a novel fluorinated morphine derivative, Fluoromorphine β-C2, was developed starting from 2-chloro-3-fluoromethoxypyridine. chapman.edu The synthesis involved a methylation step to form a pyridinium salt. chapman.edu While not a direct synthesis using this compound, this work illustrates the principle of using fluorinated pyridinium compounds as building blocks for complex, biologically active molecules like opioid derivatives. The rationale for introducing fluorine is often to alter the pKa of key functional groups, which can lead to selective binding in specific physiological environments, such as inflamed tissue. chapman.edu
Additionally, patents have been filed for fluorine-containing derivatives of thevinol and orvinol, which are potent opioid receptor ligands, further underscoring the interest in fluorinated scaffolds in this therapeutic area. google.com
Precursors for Synthetic Lipids and Delivery Systems
The development of effective drug delivery systems is a major focus of pharmaceutical research. Synthetic lipids are crucial components of many of these systems, such as liposomes and other nanoparticles, which are used to encapsulate and transport therapeutic agents to their target sites. Cationic lipids, in particular, are important for the delivery of nucleic acids.
Recent research has demonstrated the use of fluorinated pyridinium compounds as precursors for the synthesis of novel cationic lipid-like molecules. Specifically, a synthesis of 3-(3,5-difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium iodides has been reported. chapman.edu These compounds, which feature a 1-methylpyridin-1-ium headgroup, are proposed as synthetic lipids for the development of delivery systems. chapman.edu
The synthesis involves the quaternization of a pyridine moiety with methyl iodide to form the desired 1-methylpyridin-1-ium iodide structure. chapman.edu The self-assembling properties of these synthetic lipids were investigated, and it was found that the derivative with nonyl ester groups was capable of forming liposomes with an average diameter of 300–400 nm. chapman.edu This ability to self-assemble into nanoparticles is a key characteristic for their application in drug delivery.
| Synthetic Lipid Derivative | Self-Assembling Properties | Potential Application | Reference |
| 3-(3,5-difluoro-3,5-bis((nonyloxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium iodide | Forms liposomes (300-400 nm diameter) | Delivery Systems | chapman.edu |
| 3-(3,5-difluoro-3,5-bis((ethyloxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium iodide | Forms a heterogeneous sample (not prospective for delivery systems) | - | chapman.edu |
This work highlights the potential of this compound and its derivatives as versatile building blocks for creating functional materials for biomedical applications, specifically in the design of new carriers for drug and gene delivery.
Building Blocks for Organic Semiconductors and Light-Emitting Electrochemical Cells
Organic semiconductors are the foundation of a new generation of electronic devices, including organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors. The performance of these devices is highly dependent on the molecular structure of the organic materials used. Pyridine and pyridinium-containing compounds have emerged as promising building blocks for these materials due to their electronic properties.
The pyridinium unit, being electron-deficient, can act as an acceptor in donor-acceptor (D-A) type chromophores, which are a unique class of organic π-conjugated systems. rsc.org The electronic properties of these molecules can be finely tuned by modifying the donor, acceptor, and the π-linker connecting them. N-quaternization of the pyridine to a pyridinium salt significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which can be beneficial for electron transport in semiconductor devices. rsc.org
Studies have shown that incorporating pyridinium salts into the backbone of conjugated polyelectrolytes can lead to efficient electron transport and collection in organic solar cells. researchgate.net Pyridine derivatives have also been investigated as hole-transporting materials in perovskite solar cells, where the position of the nitrogen atom in the pyridine ring influences the material's properties and device performance. nih.gov
Light-emitting electrochemical cells (LECs) are a type of light-emitting device that can be fabricated using simple solution-based methods. Small-molecule organic light-emitting electrochemical cells have been developed using functionalized fluorene (B118485) fragments linked to alkylimidazolium pendants, demonstrating the utility of ionic organic molecules in this technology. While direct use of this compound in a published LEC device is not yet documented, its structural features—a π-conjugated pyridinium core for charge transport and luminescence, and a fluoro-substituent to modulate electronic properties—make it a highly plausible candidate as a building block for new materials for LECs and other organic electronic applications.
Broader Research Context and Future Perspectives for 3 Fluoro 1 Methylpyridin 1 Ium Chemistry
Exploration of New Reaction Domains and Catalyst Development
The development of N-fluoropyridinium salts, including derivatives of 3-Fluoro-1-methylpyridin-1-ium, marked a significant advance in fluorination chemistry. These stable, easy-to-handle reagents made it possible to fluorinate a diverse array of nucleophilic organic compounds under mild conditions with high yields and selectivity. beilstein-journals.orgnih.gov The scope of these reactions includes aromatics, carbanions, active methylene (B1212753) compounds, olefins, and sulfides. nih.gov
Future research is focused on expanding these reaction domains through innovative catalyst development. While early applications were often stoichiometric, the development of catalytic systems has become a priority. The introduction of transition-metal catalysts and organocatalysts is enabling new types of transformations. nih.gov For instance, palladium-catalyzed directed electrophilic fluorination allows for the selective C-H activation and subsequent fluorination of specific positions on aromatic rings. nih.gov Similarly, the use of Lewis acid catalysts has been shown to accelerate the fluorination of substrates like β-ketoesters by promoting enolization. acs.org
The continued exploration of catalysis, including photoredox catalysis which can generate reactive radical species under mild, visible-light-driven conditions, will further broaden the synthetic utility of fluorinated pyridinium (B92312) salts. acs.org The development of asymmetric catalytic methods is particularly crucial, as it allows for the synthesis of chiral fluorinated molecules, which are highly valuable in medicinal chemistry. acs.org
Design of Novel Fluorinated N-Methylpyridinium Reagents with Enhanced Reactivity or Selectivity
The rational design of new reagents with tailored properties is a key driver of innovation in fluorine chemistry. The reactivity of N-fluoropyridinium salts can be precisely tuned by altering the substituents on the pyridine (B92270) ring. nih.gov The introduction of electron-withdrawing or -donating groups significantly impacts the fluorinating power of the reagent. beilstein-journals.org This principle allows for the creation of a library of reagents with a spectrum of reactivities, enabling chemists to select the optimal reagent for a specific substrate, thereby maximizing yield and minimizing side reactions. nih.gov
Research efforts have led to the synthesis of more complex and highly effective reagents. For example, zwitterionic N-fluoropyridinium sulfonates were designed to overcome the low solubility of earlier reagents in organic solvents, leading to enhanced reactivity. beilstein-journals.orgnih.gov Future work will likely focus on creating reagents with even greater selectivity, including those capable of distinguishing between similar functional groups within a complex molecule. The development of chiral N-F reagents, such as those derived from cinchona alkaloids, represents another important frontier, enabling enantioselective fluorination reactions. nih.gov Quantifying the fluorinating power of these reagents is vital for their rational design and optimization. worktribe.com
Advanced Applications in Materials Science and Medicinal Chemistry Beyond Prohibited Exclusions
The unique properties of this compound and its derivatives make them attractive for applications in both materials science and medicinal chemistry.
In materials science , pyridinium iodides are studied for their potential in creating functional materials. Their ionic nature makes them candidates for use as ionic liquids or as components in solid-state ion conductors. They can also participate in the formation of supramolecular structures through crystal engineering. Recently, more complex derivatives have been synthesized to act as fluorinated amphiphiles. These molecules can self-assemble in aqueous solutions to form nanoparticles or liposomes, which are being investigated as potential delivery systems. researchgate.net Another application is in advanced analytical techniques, where fluorinated pyridinium salts serve as reactive matrices for mass spectrometry imaging, aiding in the sensitive detection of small molecules. google.com
In medicinal chemistry , fluorinated pyridinium moieties are valuable building blocks for the synthesis of complex bioactive molecules. The inclusion of fluorine can significantly alter a molecule's metabolic stability, binding affinity, and other pharmacologically relevant properties. researchgate.net A derivative, (E)-4-(3-fluoro-4-hydroxystyryl)-1-methylpyridin-1-ium, has been designed as a fluorescent probe that specifically targets the cell nucleus, showcasing its potential in advanced bio-imaging applications. acs.org The development of synthetic methods to incorporate these fluorinated scaffolds into larger structures, such as the synthesis of chiral fluoropiperidines from fluorinated pyridinium salts, is an active area of research. bohrium.com
Integration with Machine Learning and AI for Accelerated Discovery
The discovery and optimization of new reagents and reactions is traditionally a resource-intensive process. rsc.orgrsc.org The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this landscape.
ML models are being developed to rapidly predict the chemical properties and reactivity of organofluorine compounds. For example, determining the fluorinating strength of N-F reagents experimentally or through computationally expensive methods like Density Functional Theory (DFT) can be laborious. rsc.orgrsc.org Researchers have successfully trained neural network algorithms to predict the fluorination power of a wide range of N-F reagents based on simple molecular descriptors derived from their structure. rsc.orgrsc.org These ML tools can significantly lower the cost and time required for screening new reagents.
Beyond predicting reagent properties, ML can map complex reaction landscapes to identify optimal conditions for a given transformation. By training on data from high-throughput experimentation, ML algorithms can predict the best combination of reagents, catalysts, and solvents to maximize the yield for a new, untested substrate. acs.orgwuxibiology.com AI is also being used more broadly in drug discovery to generate novel molecular structures with desired properties, with some platforms specifically designing new pyridine-based drug candidates. researchgate.netnih.gov
| ML Application | Model/Algorithm Used | Predicted Property | Key Finding/Advantage | Source |
|---|---|---|---|---|
| Predicting N-F Reagent Strength | Neural Network (NN), Random Forest (RF) | Fluorine plus detachment values | RF model showed high accuracy (R² = 0.932), enabling rapid prediction from molecular structure. | rsc.orgrsc.org |
| Optimizing Deoxyfluorination Reactions | Random Forest (RF) | Reaction yield | Successfully predicted high-yielding conditions for new substrates, navigating a complex reaction space. | acs.org |
| Accelerating 19F NMR Shift Prediction | Gradient Boosting Regression (GBR) | 19F Chemical Shift (ppm) | Achieved accuracy comparable to DFT calculations in milliseconds instead of hours, accelerating structural analysis. | chemrxiv.org |
| De Novo Drug Design | Generative AI Platforms | Novel molecular structures | Efficiently generates and optimizes novel pyridine-based inhibitors for therapeutic targets. | researchgate.netnih.gov |
Development of Sustainable and Green Synthesis Protocols
The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. frontiersin.org The synthesis of fluorinated heterocycles like this compound is an area where green protocols can have a significant impact. frontiersin.orgrsc.org
Future research will continue to focus on several key areas of green synthesis:
Alternative Solvents and Conditions: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or fluorinated solvents is a major goal. frontiersin.orgdoaj.org Furthermore, the use of non-conventional energy sources, such as microwave irradiation, can often lead to shorter reaction times and higher yields. rasayanjournal.co.inmdpi.com
Atom Economy and Reduced Waste: The development of synthetic routes with high atom economy is crucial. Direct C-H fluorination is a prime example of a green strategy, as it avoids the need for pre-functionalized substrates, thereby reducing the number of synthetic steps and the amount of waste generated. cas.cn
Safer Reagents: While modern N-F reagents are significantly safer than early fluorinating agents like elemental fluorine, research continues into developing even more benign reagents and processes. cas.cn Comparing the environmental impact of new, large-scale direct fluorination methods to older industrial processes like the Halex reaction shows significant green advantages. rsc.org
By focusing on these areas, the chemical community can develop more environmentally friendly and economically viable methods for producing this compound and related compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-Fluoro-1-methylpyridin-1-ium, and how is purity validated?
- Methodological Answer : Microwave-assisted synthesis (e.g., as demonstrated for cobaltoceniumylamido-pyridinium derivatives) offers controlled reaction conditions, minimizing side products . Purification via column chromatography followed by recrystallization ensures purity. Characterization should include and NMR to confirm fluorine coupling patterns and methyl group integration. Mass spectrometry (HRMS) validates molecular weight. Triangulating these techniques aligns with rigorous validation practices .
Q. How is the crystal structure of this compound determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires a diffractometer, followed by structure solution using SHELXT for space-group determination . Refinement with SHELXL accounts for anisotropic displacement parameters, with bond lengths/angles cross-checked against DFT-calculated values . Visualization via WinGX/ORTEP ensures accurate representation of thermal ellipsoids . Tabulate refined parameters (e.g., -factors, bond distances) to ensure transparency .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and crystallographic results for derivatives of this compound be resolved?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., conformational flexibility in solution vs. static solid-state structures). Use variable-temperature NMR to probe solution dynamics and compare with SCXRD data. Triangulate findings with computational models (e.g., molecular dynamics simulations) to reconcile discrepancies . For example, if NMR suggests rotational freedom but XRD shows a rigid structure, consider solvent effects or lattice constraints .
Q. What advanced computational strategies complement experimental studies on the electronic effects of the fluorine substituent in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electron-withdrawing effects of fluorine. Compare computed electrostatic potential maps with XRD-derived bond angles to assess inductive effects. For instance, shorter C-F bonds in XRD vs. computational models may indicate crystal packing influences . Validate using Natural Bond Orbital (NBO) analysis to quantify hyperconjugation .
Q. How should researchers design experiments to investigate the reactivity of this compound under varying conditions?
- Methodological Answer : Systematically vary reaction parameters (temperature, solvent polarity, nucleophile strength). Use in-situ NMR to monitor fluorinated intermediate formation. Kinetic studies (e.g., Eyring plots) quantify activation parameters. For nucleophilic substitution, compare leaving-group efficacy via Hammett correlations. Cross-reference results with SCXRD to confirm regioselectivity .
Methodological Considerations for Data Analysis
- Data Validation : Ensure reproducibility by repeating experiments under identical conditions. Use SHELXL's validation tools (e.g., ADDSYM for symmetry checks) to avoid overfitting XRD data .
- Handling Anomalies : If unexpected NMR peaks arise, employ 2D techniques (COSY, HSQC) to assign signals. For XRD outliers, re-examine crystal quality (e.g., mosaicity) and refine twinning parameters .
- Ethical Reporting : Disclose limitations (e.g., low-resolution XRD data) and justify methodological choices (e.g., solvent selection in synthesis) to enhance credibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
